molecular formula C12H17NO3 B12816857 Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate

Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B12816857
M. Wt: 223.27 g/mol
InChI Key: KODDZNUTPRANEE-SNVBAGLBSA-N
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Description

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methyl group attached to the carbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ®-3-hydroxy-2-methylpropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl ®-(3-oxo-2-methylpropyl)carbamate.

    Reduction: Formation of benzyl ®-(3-hydroxy-2-methylpropyl)amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity. Additionally, the compound can undergo hydrolysis to release the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate can be compared with other similar compounds such as:

    Benzyl carbamate: Lacks the hydroxy and methyl groups, making it less versatile in chemical reactions.

    ®-3-hydroxy-2-methylpropyl carbamate: Lacks the benzyl group, which affects its stability and reactivity.

    Benzyl ®-(3-hydroxy-2-methylpropyl)amine: Lacks the carbamate group, which changes its chemical properties and applications.

The uniqueness of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and biological applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

benzyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate

InChI

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1

InChI Key

KODDZNUTPRANEE-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)CO

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)CO

Origin of Product

United States

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